molecular formula C26H25BO2 B1457179 (10-Phenyl-9-anthracenyl)boronic acid pinacol ester CAS No. 460347-59-5

(10-Phenyl-9-anthracenyl)boronic acid pinacol ester

Cat. No. B1457179
CAS RN: 460347-59-5
M. Wt: 380.3 g/mol
InChI Key: MVGDRHFJGXEKBG-UHFFFAOYSA-N
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Description

“(10-Phenyl-9-anthracenyl)boronic acid pinacol ester” is a compound with the molecular formula C26H25BO2 . Its IUPAC name is 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane . It is a part of the semiconductor product group .


Synthesis Analysis

The synthesis of this compound involves the reaction of 9-Bromo-10-phenylanthracene, bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in 1,4-dioxane. The reaction mixture is refluxed for 24 hours under nitrogen .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: B1(OC(C(O1)©C)©C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5 .


Chemical Reactions Analysis

Pinacol boronic esters, such as “(10-Phenyl-9-anthracenyl)boronic acid pinacol ester”, are valuable building blocks in organic synthesis. They can undergo catalytic protodeboronation, a process that is not well developed . Protodeboronation of pinacol boronic esters can be achieved using a radical approach .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.29 . It is a light yellow powder with a melting point range of 165.0 to 169.0 °C . The compound is also predicted to have a boiling point of 524.1±19.0 °C .

Scientific Research Applications

Drug Delivery Systems

(10-Phenyl-9-anthracenyl)boronic acid pinacol ester: has been utilized in the development of ROS-responsive multifunctional nanoparticles for the treatment of diseases like periodontitis . By modifying hyaluronic acid with this compound, researchers have created a drug delivery system that releases curcumin in a reactive oxygen species environment, enhancing its antimicrobial, anti-inflammatory, and anti-oxidative stress functions.

Neutron Capture Therapy

The stability of boronic acid pinacol esters in water is a critical factor for their use in pharmacological applications, particularly as boron-carriers in neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells through neutron irradiation.

Organic Synthesis

In organic synthesis, (10-Phenyl-9-anthracenyl)boronic acid pinacol ester is a valuable reagent for stereospecific functionalizations and transformations of secondary and tertiary boronic esters . These processes are essential for creating new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers with high enantioselectivity.

Organic Light Emitting Diodes (OLEDs)

This compound is used in the synthesis of polyarylpyrazolines , which are key intermediates in the production of OLEDs . The planarity and rigid molecular structure of the anthracene moiety contribute to good charge transporting properties, making it suitable for OLED applications.

Catalysis

The compound is also used as a catalyst in various organic reactions, including Suzuki–Miyaura coupling , which is a pivotal reaction for forming biaryl compounds . The boronic ester serves as a coupling partner, facilitating the formation of carbon-carbon bonds.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The compound can be used in the synthesis of polyarylpyrazolines, which can further be utilized in the preparation of organic light emitting diodes (OLEDs) . This suggests potential applications in the field of electronics and display technology.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)24-21-16-10-8-14-19(21)23(18-12-6-5-7-13-18)20-15-9-11-17-22(20)24/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGDRHFJGXEKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10-Phenyl-9-anthracenyl)boronic acid pinacol ester

CAS RN

460347-59-5
Record name 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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